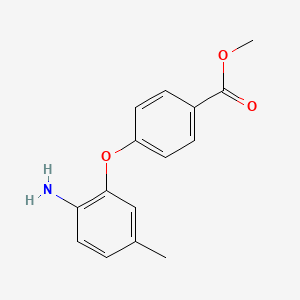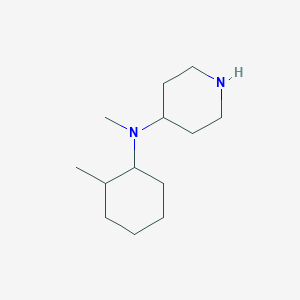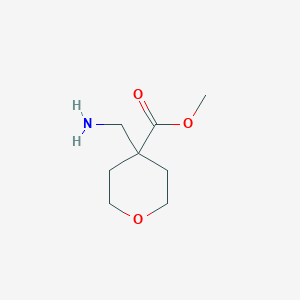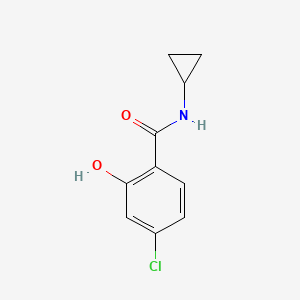
Methyl 4-(2-amino-5-methylphenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-amino-5-methylphenoxy)benzoate is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes both an amino group and a methylphenoxy group attached to a benzoate ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-amino-5-methylphenoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-amino-5-methylphenol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-amino-5-methylphenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxybenzoates.
Scientific Research Applications
Methyl 4-(2-amino-5-methylphenoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(2-amino-5-methylphenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the phenoxy group can engage in hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-amino-5-methylphenoxy)benzoate: Unique due to its specific substitution pattern.
Methyl 4-(2-amino-5-chlorophenoxy)benzoate: Similar structure but with a chlorine atom instead of a methyl group.
Methyl 4-(2-amino-5-fluorophenoxy)benzoate: Contains a fluorine atom, leading to different chemical properties.
Uniqueness
This compound is unique due to the presence of the methyl group, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for specific research applications .
Properties
IUPAC Name |
methyl 4-(2-amino-5-methylphenoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-3-8-13(16)14(9-10)19-12-6-4-11(5-7-12)15(17)18-2/h3-9H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCROLFPBJYDAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B1328941.png)
![(3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL](/img/structure/B1328943.png)
![3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde](/img/structure/B1328948.png)
![4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1328949.png)
![3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1328951.png)
![(2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B1328952.png)
![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B1328954.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B1328955.png)


![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol](/img/structure/B1328961.png)
![[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid](/img/structure/B1328965.png)


